N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride
CAS No.: 1219982-31-6
Cat. No.: VC2691459
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219982-31-6 |
|---|---|
| Molecular Formula | C10H21ClN2O |
| Molecular Weight | 220.74 g/mol |
| IUPAC Name | N-cyclohexyl-N-methyl-2-(methylamino)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H |
| Standard InChI Key | VPWSPXGEJOZOCM-UHFFFAOYSA-N |
| SMILES | CNCC(=O)N(C)C1CCCCC1.Cl |
| Canonical SMILES | CNCC(=O)N(C)C1CCCCC1.Cl |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride possesses distinct physical and chemical properties that make it valuable for various research applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of N-Cyclohexyl-N-methyl-2-(methylamino)acetamide Hydrochloride
The hydrochloride salt form of this compound offers several advantages over the free base form, including improved solubility in aqueous solutions, enhanced stability, and better handling characteristics .
Structural Characteristics
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride features a complex molecular structure characterized by:
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A cyclohexyl ring connected to a nitrogen atom
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A methyl group attached to the same nitrogen atom, forming a tertiary amide structure
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An acetamide moiety with a methylamino group
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A hydrochloride counterion
The structural features contribute significantly to the compound's chemical reactivity and biological properties. The tertiary amide functional group provides rigidity to the molecule, while the methylamino group can participate in hydrogen bonding interactions .
Chemical Reactivity
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride can participate in several chemical reactions typical of tertiary amides and secondary amines. These reactions include:
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Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
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Oxidation: The nitrogen atoms in the compound can undergo oxidation reactions with reagents such as potassium permanganate.
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Nucleophilic substitution: The methylamino group can act as a nucleophile in various substitution reactions.
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Salt formation and exchange: As a hydrochloride salt, the compound can undergo salt exchange reactions with other counter-ions under appropriate conditions.
The presence of the hydrochloride salt influences these reactions, particularly affecting the solubility and reactivity of the compound in various solvents.
Biological Activity and Research Applications
Appropriate safety measures should be implemented when handling this compound, including:
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Use of personal protective equipment (PPE) such as gloves, safety glasses, and laboratory coats
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Working in well-ventilated areas or under fume hoods
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Proper storage in sealed containers at room temperature
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Compliance with local and institutional safety regulations
Exposure may result in symptoms such as skin inflammation characterized by itching, scaling, reddening, or blistering, as well as eye irritation marked by redness, pain, or watering. Inhalation may cause respiratory system irritation .
Comparative Analysis with Related Compounds
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride is structurally related to several other compounds that share similar features. Comparing these compounds provides insights into structure-activity relationships and potential applications.
Table 3: Comparison of N-Cyclohexyl-N-methyl-2-(methylamino)acetamide Hydrochloride with Related Compounds
The structural variations among these compounds, particularly the substitution patterns on the nitrogen atoms and cyclohexyl ring, can significantly influence their physical properties, chemical reactivity, and biological activities.
Current Research and Future Perspectives
Research on N-cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride is ongoing, with potential applications in various scientific fields. Current research directions include:
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Medicinal chemistry: Exploration of the compound and its derivatives as potential lead structures for drug development.
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Synthetic methodology: Development of improved synthetic routes for the preparation of this compound and related derivatives.
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Structure-activity relationship studies: Investigation of how structural modifications affect biological activities.
Future research may focus on:
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Detailed biological evaluation to elucidate specific mechanisms of action
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Development of novel derivatives with enhanced properties
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Exploration of potential applications in materials science and catalysis
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